molecular formula C7H14OS B1467172 3-Cyclopropylmethylsulfanyl-propan-1-ol CAS No. 1236764-51-4

3-Cyclopropylmethylsulfanyl-propan-1-ol

Cat. No.: B1467172
CAS No.: 1236764-51-4
M. Wt: 146.25 g/mol
InChI Key: BZCCHOTWCHYIAE-UHFFFAOYSA-N
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Description

3-Cyclopropylmethylsulfanyl-propan-1-ol is a chemical compound of interest in organic synthesis and pharmaceutical research. It features both a cyclopropyl group and a sulfanyl (thioether) linkage, structural motifs commonly employed in medicinal chemistry to modulate the biological activity and metabolic stability of lead compounds . The cyclopropane ring is a well-known bioisostere used in drug design to improve efficacy, enhance metabolic stability, and increase affinity to receptors . Compounds containing cyclopropane structures have demonstrated a range of biological activities, including antibacterial and antifungal properties, making them valuable scaffolds in the development of new therapeutic agents . The presence of the propanol chain and the methylsulfanyl group further enhances its utility as a versatile building block for the synthesis of more complex molecules, such as amide derivatives investigated for their antimicrobial potential . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves and safety goggles, when handling this chemical .

Properties

IUPAC Name

3-(cyclopropylmethylsulfanyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c8-4-1-5-9-6-7-2-3-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCCHOTWCHYIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CSCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropylmethylsulfanyl-propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR) is crucial for its development in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H12SC_6H_{12}S, with a molecular weight of approximately 128.23 g/mol. Its structure includes a cyclopropyl group attached to a methylsulfanyl moiety, which influences its biological interactions.

The biological activity of this compound primarily involves interactions with various biological targets, including enzymes and receptors. It has been studied for its potential effects on neurotransmitter systems, particularly in modulating the activity of GABAergic and glutamatergic pathways.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, including:

  • Antidepressant Activity : Preliminary studies suggest potential antidepressant-like effects in animal models, possibly through serotonin reuptake inhibition.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential utility in treating inflammatory disorders.
  • Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains, suggesting its use as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the cyclopropyl and sulfanyl groups can significantly influence the biological activity. For instance, replacing the cyclopropyl group with larger alkyl groups tends to enhance the compound's affinity for certain receptors.

ModificationEffect on Activity
Cyclopropyl to IsopropylIncreased GABA receptor affinity
Sulfanyl to ThioetherEnhanced anti-inflammatory activity

Study 1: Antidepressant Effects

In a controlled study on rodents, this compound was administered at varying doses. Behavioral tests indicated a significant reduction in depressive-like behaviors compared to controls, supporting its potential as an antidepressant .

Study 2: Anti-inflammatory Mechanisms

A study investigating the anti-inflammatory effects demonstrated that the compound reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism involving the inhibition of NF-kB signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities among 3-Cyclopropylmethylsulfanyl-propan-1-ol and related compounds:

Compound Substituent(s) Functional Groups Notable Features
This compound Cyclopropylmethylthio (C₃H₅-CH₂-S-) Thioether, primary alcohol High steric bulk; potential metabolic stability
2,2-Dimethyl-3-(3-tolyl)propan-1-ol 3-Tolyl (C₆H₄-CH₃), dimethyl Aromatic ring, primary alcohol Regulated by IFRA for fragrance use
3-Cyclopropylprop-2-yn-1-ol Cyclopropylpropynyl (C₃H₅-C≡C-) Alkyne, primary alcohol High reactivity due to triple bond
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
  • Regulatory Status : The IFRA Standard mandates usage limits in 12 product categories (e.g., leave-on skincare, hair products) due to safety evaluations by the Research Institute for Fragrance Materials (RIFM) .
  • Key Data : Safety assessments prioritize dermal sensitization and systemic toxicity risks, with specifications for purity and impurity thresholds.
3-Cyclopropylprop-2-yn-1-ol
  • Applications: Limited data on commercial use, but the compound’s CAS registry (101974-69-0) suggests niche applications in synthetic chemistry.
This compound
  • Inferred Properties: The thioether group may enhance lipophilicity compared to ether or hydroxyl analogs, influencing solubility (e.g., logP ~2–3). No direct safety or regulatory data are available, but cyclopropane rings are often associated with metabolic resistance in pharmaceuticals.

Metabolic and Toxicological Considerations

  • Thioether vs. Aromatic Substituents: Thioethers (as in this compound) are prone to oxidation into sulfoxides or sulfones, which may alter toxicity profiles.
  • Alkyne vs. Thioether Stability: The triple bond in 3-Cyclopropylprop-2-yn-1-ol poses higher reactivity risks (e.g., genotoxicity via Michael addition) compared to thioethers, which are generally more stable but may release cyclopropane derivatives under acidic conditions .

Preparation Methods

Direct Synthesis via Nucleophilic Substitution on 3-Bromo-1-propanol

One straightforward approach to prepare 3-Cyclopropylmethylsulfanyl-propan-1-ol involves nucleophilic substitution of 3-bromo-1-propanol with a thiol or sulfanyl reagent containing the cyclopropylmethyl moiety.

  • Reaction Scheme:

    • Starting from 3-bromo-1-propanol, react with cyclopropylmethylthiol or its equivalent nucleophile.
    • The bromide acts as a leaving group, replaced by the sulfanyl group.
  • Conditions:

    • Typically carried out in an aprotic solvent.
    • Temperature control is critical to avoid side reactions.
  • Outcome:

    • This reaction yields this compound as a key intermediate.

Note: While direct literature on this exact reaction is limited, analogous procedures for related compounds (e.g., 3-Cyclopropylamino-propan-1-ol) have been reported, indicating feasibility of nucleophilic substitution on 3-bromo-1-propanol derivatives.

Preparation via Reaction of 1-(Mercaptomethyl)cyclopropyl)methanol with Sulfonate Esters

A more elaborated and industrially relevant method involves the synthesis of this compound as an intermediate in the preparation of Montelukast, as detailed in European Patent EP 1783117 A1.

  • Stepwise Process:

    Step Reactants/Intermediates Reaction Type Conditions Notes
    1 1-(Mercaptomethyl)cyclopropyl)methanol + sulfonate ester (mesylate) Nucleophilic substitution Base (e.g., cesium carbonate, sodium hydroxide), solvent (DMF or DMSO) Forms sulfanyl intermediate (compound of formula V)
    2 Sulfanyl intermediate + Grignard reagent (methyl lithium or methyl magnesium halide) Grignard addition Presence of cerium chloride optional Converts ester group to tertiary alcohol (compound of formula IV)
    3 Alcohol intermediate + sulfonyl chloride (Cl-SO2-R2) Sulfonation Base present Forms sulfonate intermediate (compound of formula III)
    4 Sulfonate intermediate + alkaline metal cyanide (NaCN or KCN) Cyanide substitution Solvent: DMF, DMSO, or ethyl acetate Converts sulfonate to cyano compound (compound of formula II)
    5 Hydrolysis of cyano compound Hydrolysis Base: NaOH, KOH, or LiOH; solvent: C1-C4 alcohol/water mixture; reflux Produces Montelukast; intermediate sulfanyl alcohol is isolated prior
  • Key Intermediate:

    • The compound of formula (V), representing this compound or closely related intermediate, is prepared by reaction of 1-(mercaptomethyl)cyclopropyl)methanol with a sulfonate precursor.
  • Advantages:

    • High yields and purity.
    • Avoids chromatographic purification.
    • Scalable for industrial production.
  • Reaction Conditions Summary:

Reaction Step Temperature Solvent Time Yield Notes
Nucleophilic substitution (Step 1) Room temp to reflux DMF, DMSO Several hours High Base-assisted
Grignard addition (Step 2) 0 to room temp Ether solvents Few hours High Cerium chloride improves selectivity
Sulfonation (Step 3) 0 to room temp Dichloromethane or similar 1-2 hours High Controlled addition
Cyanide substitution (Step 4) Room temp to 80°C DMF, DMSO, ethyl acetate Hours High Use of phase transfer catalysts possible
Hydrolysis (Step 5) Reflux (~78-120°C) Ethanol/water or toluene/water 24 hours to 7 days High Base hydrolysis

Alternative Approach: Synthesis from Cyclopropylamine and 3-Bromo-1-propanol (Analogous Method)

Though this method targets the amino analog (3-Cyclopropylamino-propan-1-ol), it provides insight into related nucleophilic substitution strategies that might be adapted for sulfanyl derivatives.

  • Reported Procedure:

    • React 3-bromo-1-propanol with cyclopropylamine at 50°C for 12 hours.
    • Yields the amino alcohol with 96% yield.
  • Implication:

    • Similar conditions could be optimized for thiol nucleophiles to prepare the sulfanyl alcohol.
  • Spectral Data:

    • $$^{1}H$$ NMR confirms structure and purity.

This analogical evidence supports the feasibility of direct substitution routes for this compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Conditions Yield Comments
Nucleophilic substitution on 3-bromo-1-propanol 3-Bromo-1-propanol + cyclopropylmethylthiol SN2 substitution Aprotic solvent, moderate heat Moderate to high Straightforward, less documented
Sulfanyl intermediate formation via sulfonate route 1-(Mercaptomethyl)cyclopropyl)methanol + sulfonate esters Nucleophilic substitution, Grignard addition, sulfonation, cyanide substitution, hydrolysis Multi-step, base-assisted, various solvents, reflux High Industrially preferred, scalable
Analogous amine substitution 3-Bromo-1-propanol + cyclopropylamine SN2 substitution 50°C, 12 h 96% (amino analog) Suggests similar thiol approach feasible

Research Findings and Industrial Relevance

  • The multi-step process involving sulfonate intermediates and Grignard reagents, as described in EP 1783117 A1, is the most thoroughly documented and optimized method for producing this compound as an intermediate for Montelukast synthesis.

  • This method benefits from:

    • High chemical and optical purity.
    • Avoidance of chromatographic purification, reducing cost and complexity.
    • Compatibility with scale-up for pharmaceutical manufacturing.
  • The direct substitution method, while simpler, lacks extensive documentation for the sulfanyl compound but is supported by analogous amine substitution reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Cyclopropylmethylsulfanyl-propan-1-ol
Reactant of Route 2
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